N-(2-Propyl-2H-tetraazol-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

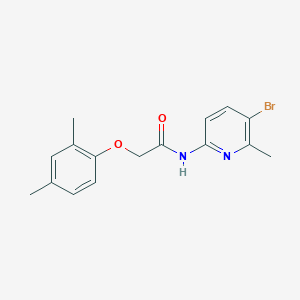

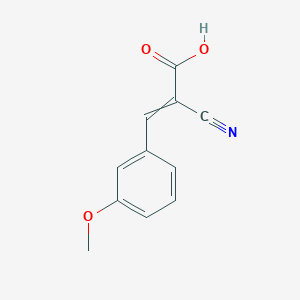

N-(2-Propyl-2H-tetraazol-5-yl)benzamide, commonly known as PTZ, is a chemical compound that has been widely used in scientific research for its ability to induce seizures in laboratory animals. PTZ is a tetrazole derivative that has been found to be a potent convulsant and has been used as a tool to study the mechanisms of epilepsy and seizure disorders. In

Mecanismo De Acción

PTZ acts on the GABAergic system, which is the primary inhibitory neurotransmitter system in the brain. PTZ inhibits the activity of GABA receptors, leading to a decrease in inhibitory neurotransmission and an increase in excitatory neurotransmission. This imbalance in neurotransmission leads to the induction of seizures in laboratory animals.

Biochemical and physiological effects

PTZ induces a range of biochemical and physiological effects in laboratory animals. The most prominent effect is the induction of seizures, which can range from mild tremors to severe convulsions. PTZ has also been shown to increase the levels of glutamate and aspartate in the brain, which are two excitatory neurotransmitters that play a key role in seizure activity.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

PTZ has several advantages as a tool for studying seizures and epilepsy. It is a potent convulsant that induces seizures reliably and quickly, making it an ideal tool for studying acute seizure activity. PTZ is also relatively easy to administer and has a well-characterized mechanism of action.

However, there are also some limitations to the use of PTZ in lab experiments. PTZ-induced seizures may not accurately reflect the mechanisms of seizures in human epilepsy, as the underlying pathology of epilepsy is complex and multifactorial. Additionally, the severity and duration of PTZ-induced seizures can vary depending on the dose and route of administration, which can complicate experimental design.

Direcciones Futuras

For the use of PTZ in scientific research include the development of new antiepileptic drugs and the study of the effects of environmental toxins on seizure activity.

Métodos De Síntesis

PTZ can be synthesized by the reaction of 2-aminobenzonitrile with propyl hydrazine in the presence of a reducing agent such as sodium borohydride. The reaction yields PTZ as a white crystalline solid with a melting point of 129-131°C. The purity of PTZ can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Aplicaciones Científicas De Investigación

PTZ has been extensively used in scientific research to study the mechanisms of epilepsy and seizure disorders. PTZ is a potent convulsant that induces seizures in laboratory animals, making it an ideal tool to study the pathophysiology of seizures and epilepsy. PTZ has been used to study the effects of antiepileptic drugs, the role of neurotransmitters in seizure activity, and the mechanisms of seizure induction.

Propiedades

Nombre del producto |

N-(2-Propyl-2H-tetraazol-5-yl)benzamide |

|---|---|

Fórmula molecular |

C11H13N5O |

Peso molecular |

231.25 g/mol |

Nombre IUPAC |

N-(2-propyltetrazol-5-yl)benzamide |

InChI |

InChI=1S/C11H13N5O/c1-2-8-16-14-11(13-15-16)12-10(17)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,12,14,17) |

Clave InChI |

SQFCWUAUQTYKTD-UHFFFAOYSA-N |

SMILES |

CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2 |

SMILES canónico |

CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)

![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)

![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)

![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)

![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)

![4-methyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238237.png)